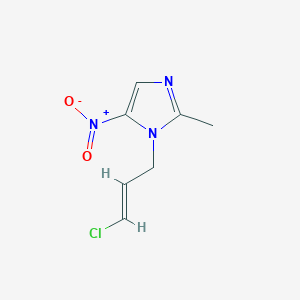
(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 3-chloroallyl group, a methyl group, and a nitro group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using a mixture of concentrated sulfuric acid and nitric acid.
Alkylation: The methyl group is introduced through alkylation, using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloroallyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Imidazoles: Formed through nucleophilic substitution of the chloroallyl group.
Aplicaciones Científicas De Investigación
(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chloroallyl group can also participate in reactions with nucleophiles in biological systems, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-chloro-N-((E)-3-chloroallyl)-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine
- (3R,4S,5S,6R)-2-(((E)-3-chloroallyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chloroallyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1384752-15-1 |
|---|---|
Fórmula molecular |
C7H8ClN3O2 |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
1-[(E)-3-chloroprop-2-enyl]-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C7H8ClN3O2/c1-6-9-5-7(11(12)13)10(6)4-2-3-8/h2-3,5H,4H2,1H3/b3-2+ |
Clave InChI |
WUVAUFUZWLQWCP-NSCUHMNNSA-N |
SMILES isomérico |
CC1=NC=C(N1C/C=C/Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(N1CC=CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



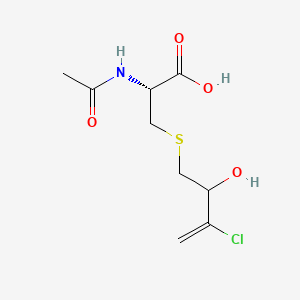

![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)

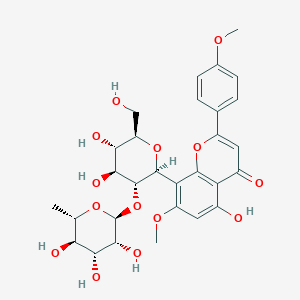
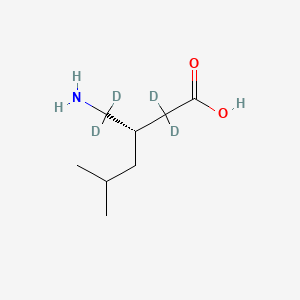

![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
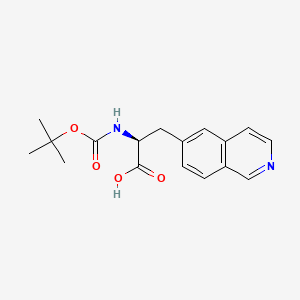
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
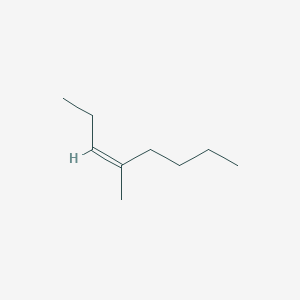
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
